molecular formula C18H18O2 B14309346 Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate CAS No. 112467-95-5

Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate

Cat. No.: B14309346
CAS No.: 112467-95-5
M. Wt: 266.3 g/mol
InChI Key: ABWLEVNKHPCTLO-UHFFFAOYSA-N
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Description

Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate is an organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dihydrophenanthrene-1(2H)-one, which serves as the key intermediate.

    Formation of the Ylidene Group: The intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ylidene group.

    Esterification: The final step involves the esterification of the ylidene intermediate with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis of Intermediates: Large quantities of 3,4-dihydrophenanthrene-1(2H)-one are synthesized using optimized reaction conditions.

    Efficient Catalysis: The Wittig reaction and esterification steps are carried out using efficient catalysts to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ylidene group to an alkane or alcohol.

    Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.

    Reduction: Formation of ethyl (3,4-dihydrophenanthren-1-yl)acetate or corresponding alcohols.

    Substitution: Formation of halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate can be compared with other phenanthrene derivatives, such as:

    3,4-Dihydro-2H-phenanthren-1-one: A key intermediate in the synthesis of this compound, with similar structural features but different functional groups.

    Phenanthrene-1-carboxylic acid: A carboxylic acid derivative with distinct chemical properties and applications.

    Phenanthrene-1,2-dione:

Properties

CAS No.

112467-95-5

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

ethyl 2-(3,4-dihydro-2H-phenanthren-1-ylidene)acetate

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)12-14-7-5-9-17-15-8-4-3-6-13(15)10-11-16(14)17/h3-4,6,8,10-12H,2,5,7,9H2,1H3

InChI Key

ABWLEVNKHPCTLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCC2=C1C=CC3=CC=CC=C23

Origin of Product

United States

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